2-(azepan-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone

Description

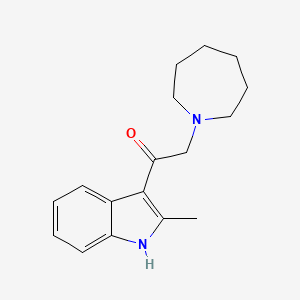

2-(Azepan-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone (CAS: 304683-97-4) is a ketone-substituted indole derivative with the molecular formula C₁₇H₂₂N₂O and a molecular weight of 270.376 g/mol . The compound features a 2-methylindole core linked to an ethanone group substituted with an azepan-1-yl moiety (a seven-membered saturated nitrogen-containing ring).

Properties

Molecular Formula |

C17H22N2O |

|---|---|

Molecular Weight |

270.37 g/mol |

IUPAC Name |

2-(azepan-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone |

InChI |

InChI=1S/C17H22N2O/c1-13-17(14-8-4-5-9-15(14)18-13)16(20)12-19-10-6-2-3-7-11-19/h4-5,8-9,18H,2-3,6-7,10-12H2,1H3 |

InChI Key |

UUELXDCWCIRMDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Attachment of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation, where the indole reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several pharmacological areas:

Drug Development

Due to its unique structure, 2-(azepan-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone serves as a lead compound for developing new drugs targeting various diseases. Its ability to modulate metabolic pathways and interact with specific receptors makes it a candidate for drug discovery.

Metabolic Regulation

Research indicates that this compound can influence mitochondrial tRNA maturation and protein synthesis, particularly through its action on enzymes such as 3-hydroxyacyl-CoA dehydrogenase type 2. This suggests potential therapeutic applications in metabolic disorders, including obesity and diabetes management.

Neurological Disorders

The structural features of the compound allow it to interact with neurotransmitter systems, making it a candidate for treating neurological conditions. Studies have highlighted its potential as an inhibitor of Glycine Transporter 1 (GlyT1), which is implicated in various psychiatric disorders.

Several studies have investigated the biological activities related to this compound:

| Study Focus | Findings |

|---|---|

| GlyT1 Inhibition | Modifications to the azepane structure enhance inhibitory potency against GlyT1, indicating potential for treating CNS disorders. |

| Antioxidant Activity | Related compounds demonstrated significant radical scavenging activities, suggesting therapeutic applications in oxidative stress-related conditions. |

| Antidiabetic Properties | Similar compounds have shown efficacy in inhibiting alpha-glucosidase and alpha-amylase, indicating potential for diabetes management. |

Case Studies

Several case studies provide insights into the pharmacological effects of compounds similar to this compound:

Case Study 1: Indole Derivatives

A series of indole-based compounds were tested for their ability to inhibit enzymes involved in metabolic pathways. Results indicated that structural modifications significantly enhanced inhibitory potency, suggesting that similar modifications could be beneficial for this compound.

Case Study 2: GlyT1 Inhibitors

Research on azepane-containing sulfonamides demonstrated their ability to cross the blood-brain barrier effectively, highlighting their potential for treating central nervous system disorders.

Case Study 3: Antidiabetic Effects

Compounds with similar structures exhibited promising results in inhibiting carbohydrate-metabolizing enzymes, suggesting their role in managing diabetes through modulation of metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The indole moiety can interact with biological receptors, while the azepane ring may influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural differences and physicochemical parameters between the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number |

|---|---|---|---|---|

| 2-(azepan-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone | C₁₇H₂₂N₂O | 270.376 | Azepan-1-yl, 2-methylindole | 304683-97-4 |

| 2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone | C₂₂H₂₅NO₂ | 335.44 | 4-Methoxyphenyl, 1-pentylindole | 864445-47-6 |

| 2-(diethylamino)-1-(1H-indol-3-yl)ethanone | C₁₄H₁₈N₂O | 230.31 | Diethylamino | 92292-25-6 |

| 2-(3,4-dimethylphenyl)-1-(2-methyl-1H-indol-3-yl)ethanone | C₁₉H₁₉NO | 277.37 | 3,4-Dimethylphenyl | 6834-48-6 |

| 1-(2-methyl-1H-indol-3-yl)-2,2-diphenylethanone | C₂₃H₁₉NO | 325.41 | Diphenyl groups | 95226-71-4 |

Key Observations :

- Azepan-1-yl vs. Smaller Amines: The azepane ring (7-membered) in the target compound may confer greater conformational flexibility and lipophilicity compared to the diethylamino group (straight-chain tertiary amine) in C₁₄H₁₈N₂O .

- Aromatic vs. Aliphatic Substituents: The diphenyl groups in C₂₃H₁₉NO introduce significant steric hindrance, which could reduce solubility but increase binding affinity to hydrophobic targets .

Crystallographic and Computational Studies

- Structural Analysis : The target compound’s analogs, such as C₂₄H₁₈N₂O₅S , have been studied via single-crystal X-ray diffraction, revealing intermolecular interactions (e.g., C–H···π) that stabilize crystal packing . The SHELX software suite, widely used for such analyses, could similarly resolve the target compound’s structure .

- Computational Predictions: The azepane ring’s flexibility may result in distinct conformational preferences compared to rigid substituents (e.g., tetramethylcyclopropyl in C₂₁H₂₉NO) .

Biological Activity

The compound 2-(azepan-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 218.29 g/mol. The structure features an azepane ring and an indole moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor and modulator of receptor functions. Its interactions with biological macromolecules suggest therapeutic applications in treating various diseases, including cancer and inflammatory conditions.

Key Biological Activities

- Enzyme Inhibition : The compound has been shown to bind to active sites on enzymes, inhibiting their function or altering their activity. This mechanism is crucial for understanding its potential therapeutic applications.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that are vital in disease progression.

- Anticancer Potential : Preliminary studies suggest that the compound could have anticancer properties, warranting further investigation into its efficacy against specific cancer cell lines.

Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound.

Table 1: Comparative Biological Activities of Related Compounds

Case Studies

A case study involving the synthesis and testing of related indole derivatives highlighted the importance of structural modifications in enhancing biological activity. For instance, modifications to the azepane ring or indole structure can significantly affect enzyme binding and inhibition potency.

Example Case Study

In a study focusing on enzyme inhibition, derivatives of indole were synthesized and tested against urease. The results indicated that specific substitutions on the indole ring enhanced inhibitory activity, suggesting that similar modifications could be beneficial for this compound.

The proposed mechanism involves binding to the active site of target enzymes or receptors, leading to conformational changes that inhibit their activity. Understanding these interactions at a molecular level is crucial for drug design and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.